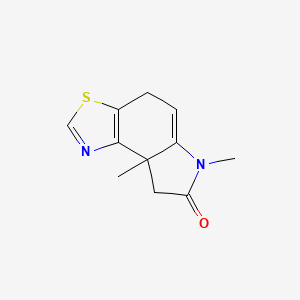
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is a complex organic compound with the molecular formula C11H12N2OS. This compound is characterized by its unique thiazoloindole structure, which includes a thiazole ring fused to an indole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one typically involves the monothiazolization of ethyl 2-methyl-1,3-dioxo-2-cyclohexaneacetate. This process yields the 2-aminothiazole derivative, which is then deaminated to produce ethyl 4,5,6,7-tetrahydro-4-methyl-5-oxo-4-benzothiazoleacetate through the Sandmeyer reaction and subsequent hydrogenolysis of the resulting chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, using various reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
8,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This compound shares a similar tetrahydro structure but differs in its functional groups and ring systems.
(3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydro-azulene: This compound has a similar dimethyl substitution but features an azulene ring system.
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: This compound has a similar dimethyl substitution but includes an isopropenyl group and a different ring system.
Uniqueness
6,8a-Dimethyl-4,6,8,8a-tetrahydro-7H-(1,3)thiazolo(4,5-e)indol-7-one is unique due to its thiazoloindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
79123-76-5 |
|---|---|
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
6,8a-dimethyl-4,8-dihydropyrrolo[3,2-e][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C11H12N2OS/c1-11-5-9(14)13(2)8(11)4-3-7-10(11)12-6-15-7/h4,6H,3,5H2,1-2H3 |
Clave InChI |
FGXSQKVEJXRMMM-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(=O)N(C1=CCC3=C2N=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


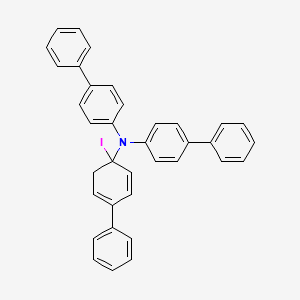
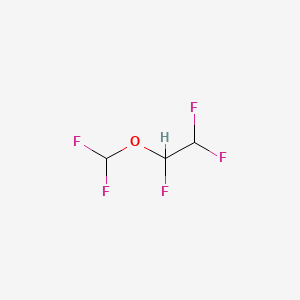
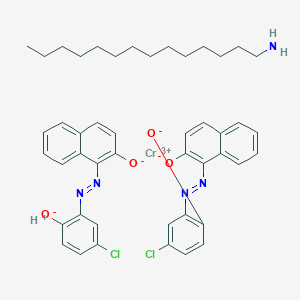

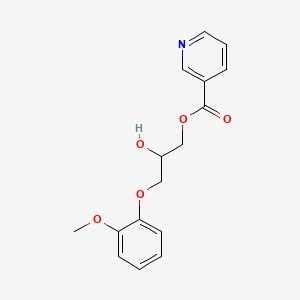
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

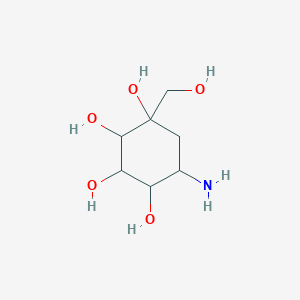

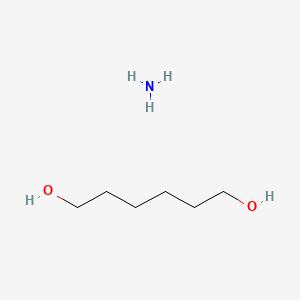
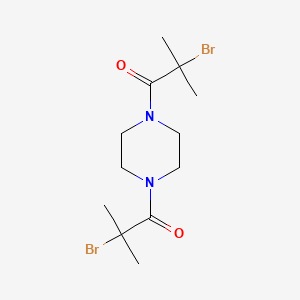

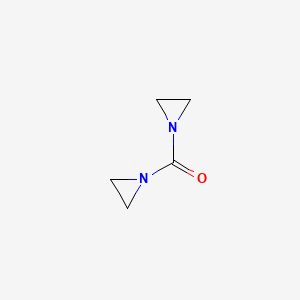
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
